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molecular formula C13H14N2 B064329 4,4'-Methylene-13C-dianiline CAS No. 190778-00-8

4,4'-Methylene-13C-dianiline

Cat. No. B064329
M. Wt: 199.26 g/mol
InChI Key: YBRVSVVVWCFQMG-QBZHADDCSA-N
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Patent
US04762872

Procedure details

3.58 g (0.03 mol) chloroform; 14.42 g (0.20 mol) 2-butanone; and, 4.0 g (0.1 mol) 4-methylamino-2,2,6,6-tetramethylpiperidine are reacted in a manner analogous to that described in Example 1 hereinabove and the product worked up and recovered. The structure of the compound obtained is represented as follows: ##STR5## wherein n is in the range from 2 to about 5.
Quantity
3.58 g
Type
reactant
Reaction Step One
Quantity
14.42 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)Cl.[CH3:5][C:6](=O)[CH2:7][CH3:8].CN[CH:12]1[CH2:17][C:16](C)(C)[NH:15][C:14]([CH3:21])(C)[CH2:13]1>>[CH2:5]([C:13]1[CH:12]=[CH:17][C:16]([NH2:15])=[CH:21][CH:14]=1)[C:6]1[CH:12]=[CH:13][C:14]([NH2:15])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
3.58 g
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
14.42 g
Type
reactant
Smiles
CC(CC)=O
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
CNC1CC(NC(C1)(C)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recovered
CUSTOM
Type
CUSTOM
Details
The structure of the compound obtained

Outcomes

Product
Name
Type
Smiles
C(C1=CC=C(C=C1)N)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04762872

Procedure details

3.58 g (0.03 mol) chloroform; 14.42 g (0.20 mol) 2-butanone; and, 4.0 g (0.1 mol) 4-methylamino-2,2,6,6-tetramethylpiperidine are reacted in a manner analogous to that described in Example 1 hereinabove and the product worked up and recovered. The structure of the compound obtained is represented as follows: ##STR5## wherein n is in the range from 2 to about 5.
Quantity
3.58 g
Type
reactant
Reaction Step One
Quantity
14.42 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)Cl.[CH3:5][C:6](=O)[CH2:7][CH3:8].CN[CH:12]1[CH2:17][C:16](C)(C)[NH:15][C:14]([CH3:21])(C)[CH2:13]1>>[CH2:5]([C:13]1[CH:12]=[CH:17][C:16]([NH2:15])=[CH:21][CH:14]=1)[C:6]1[CH:12]=[CH:13][C:14]([NH2:15])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
3.58 g
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
14.42 g
Type
reactant
Smiles
CC(CC)=O
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
CNC1CC(NC(C1)(C)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recovered
CUSTOM
Type
CUSTOM
Details
The structure of the compound obtained

Outcomes

Product
Name
Type
Smiles
C(C1=CC=C(C=C1)N)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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